2-(Furan-2-yl)pyrazine

Catalog No.
S3357671
CAS No.
32736-95-1
M.F
C8H6N2O
M. Wt
146.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Furan-2-yl)pyrazine

CAS Number

32736-95-1

Product Name

2-(Furan-2-yl)pyrazine

IUPAC Name

2-(furan-2-yl)pyrazine

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

InChI

InChI=1S/C8H6N2O/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-6H

InChI Key

XAZULAQXFJZQTJ-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=NC=CN=C2

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2
  • Heterocyclic Chemistry

    2-(Furan-2-yl)pyrazine contains two important heterocyclic rings: furan and pyrazine. Furan rings are found in numerous biologically active molecules, while pyrazines are known for their diverse applications in medicinal chemistry [, ]. Research in this area might involve studying the reactivity and potential applications of 2-(Furan-2-yl)pyrazine in the context of heterocyclic chemistry.

  • Organic Synthesis

    The synthesis of novel compounds with specific functionalities is a cornerstone of organic chemistry. Researchers might explore different synthetic routes to obtain 2-(Furan-2-yl)pyrazine or utilize it as a building block for the synthesis of more complex molecules with potential applications in various fields [].

  • Material Science

    Heterocyclic compounds can exhibit interesting physical properties that make them valuable in material science. Researchers might investigate the potential of 2-(Furan-2-yl)pyrazine for applications in areas like organic electronics or functional materials due to the presence of both aromatic and heteroaromatic rings in its structure [].

2-(Furan-2-yl)pyrazine is an organic compound characterized by its unique structure, which consists of a pyrazine ring substituted with a furan moiety. Its molecular formula is C8H6N2O, and it has a molecular weight of approximately 150.14 g/mol. The compound exhibits notable physical properties, including a boiling point of about 241–242 °C and a vapor pressure of 0.055 mmHg at 25 °C . The presence of both furan and pyrazine rings contributes to its potential reactivity and biological activity, making it an interesting subject for research in organic chemistry and medicinal applications.

Typical for compounds containing heteroatoms. Some key reactions include:

  • Electrophilic Substitution: The furan ring can participate in electrophilic substitution reactions, such as bromination and nitration, where electrophiles attack the electron-rich furan ring .
  • Nucleophilic Reactions: The nitrogen atoms in the pyrazine ring can act as nucleophiles, allowing for reactions with electrophiles, including acylation and alkylation processes.
  • Formation of Derivatives: The compound can be modified to form derivatives like 3-(furan-2-yl)pyrazine-2-carbonitrile, which has been studied for its antitubercular activities.

Research indicates that compounds similar to 2-(furan-2-yl)pyrazine exhibit various biological activities. These include:

  • Antimicrobial Properties: Similar furan derivatives have demonstrated antibacterial and antifungal activities, likely due to their ability to interact with biological membranes or enzymes.
  • Anti-inflammatory Effects: Some studies suggest that furan-containing compounds may modulate inflammatory pathways, indicating potential therapeutic uses in treating inflammatory diseases .
  • Potential Anticancer Activity: Investigations into the biological effects of pyrazine derivatives have shown promise in cancer research, where they may inhibit tumor growth through various mechanisms.

Several synthesis methods for 2-(furan-2-yl)pyrazine have been documented:

  • Condensation Reactions: One common approach involves the condensation of furfural with hydrazine derivatives, leading to the formation of the pyrazine structure.
  • Cyclization Reactions: Cyclization of substituted furan and pyrazine precursors under acidic or basic conditions can yield 2-(furan-2-yl)pyrazine.
  • One-Pot Synthesis: Recent advancements have introduced greener one-pot synthesis methods that simplify the production process while maintaining high yields and purity .

The unique properties of 2-(furan-2-yl)pyrazine make it suitable for various applications:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound in drug development for antimicrobial and anti-inflammatory agents.
  • Organic Electronics: The compound's electronic properties allow it to be used in organic light-emitting diodes (OLEDs) and other electronic applications.
  • Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules used in agrochemicals and fine chemicals.

Interaction studies involving 2-(furan-2-yl)pyrazine focus on its biochemical pathways and molecular mechanisms:

  • Enzyme Inhibition: Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Binding: Studies indicate potential interactions with various receptors, suggesting a mechanism through which it exerts its biological effects.

Several compounds share structural similarities with 2-(furan-2-yl)pyrazine. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-(Furan-2-yl)pyrazineFuran-pyrazineExhibits antitubercular activity.
1-(Furan-2-yl)-1H-pyrazoleFuran-pyrazoleKnown for anti-inflammatory properties.
4-(Furan-2-yl)pyridineFuran-pyridineExhibits distinct electronic properties useful in OLEDs.
5-(Furan-2-yl)-1H-pyrazoleFuran-pyrazolePotential anticancer activity; interacts with DNA.

These compounds highlight the versatility of furan and pyrazine derivatives in medicinal chemistry and materials science. The unique combination of furan's electron-rich nature and pyrazine's heterocyclic structure provides opportunities for developing novel compounds with enhanced biological activity and functional properties.

Traditional Organic Synthesis Approaches

Traditional synthetic routes to 2-(furan-2-yl)pyrazine derivatives often rely on condensation reactions between furan-containing precursors and pyrazine intermediates. For example, the Maillard reaction—a non-enzymatic browning process involving sugars and amino acids—has been adapted to generate pyrazines under thermal conditions. In aqueous systems, maltose or fructose reacts with glutamine at 90°C to form alkylpyrazines and bis-(2-furyl)pyrazines through Strecker degradation and subsequent cyclization. The pH of the reaction medium critically influences product distribution: alkylpyrazines dominate at neutral pH (6–7), while bis-(2-furyl)pyrazines form preferentially under mildly acidic conditions (pH 5).

A notable pathway involves 2-hydroxyacetylfuran (2-HAF), a decomposition product of 4-deoxyosone, which reacts with glutamine to yield 2,5- and 2,6-bis-(2-furyl)pyrazines (Table 1). This method produces up to 818 µmol of bis-(2-furyl)pyrazine per mole of substrate, demonstrating high efficiency for furan-pyrazine coupling.

Table 1. Bis-(2-furyl)pyrazine yields from 2-hydroxyacetylfuran and glutamine

SubstrateProductYield (µmol/mol-substrate)
2-HAF + Glutamine2,6-bis-(2-furyl)pyrazine831
2-HAF + Glutamine2,5-bis-(2-furyl)pyrazine818

Classical methods also employ Friedel-Crafts alkylation, where furan derivatives react with pyrazine electrophiles. However, these approaches often require stoichiometric acids or bases, limiting their scalability.

Green Chemistry and Solvent-Free Strategies

Recent advances emphasize solvent-free and energy-efficient protocols to minimize environmental impact. For instance, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining high yields. In one study, a pyrazine-furan conjugate was synthesized by irradiating a mixture of 2-aminopyrazine and furfural at 150°C for 15 minutes, achieving 78% yield without solvents.

Aqueous-phase reactions represent another green strategy. Heating 20 mM 2-hydroxyacetylfuran with glutamine in water at 90°C under pH 5 conditions produces bis-(2-furyl)pyrazines with minimal byproducts. This method avoids volatile organic solvents and leverages water’s inherent polarity to stabilize reactive intermediates.

Solid-state mechanochemical grinding has also been explored. Ball-milling pyrazine dihydrochloride with furfuryl alcohol in the presence of potassium carbonate generates 2-(furan-2-yl)pyrazine via nucleophilic substitution. This technique eliminates solvent use and reduces energy consumption by 40% compared to conventional heating.

Catalytic Systems for Regioselective Functionalization

Regioselective synthesis of 2-(furan-2-yl)pyrazine derivatives demands precise catalyst design. Transition-metal catalysts, particularly palladium complexes, enable Suzuki-Miyaura cross-coupling between halogenated pyrazines and furan boronic acids. For example, 6-bromo-8-(furan-2'-yl)imidazo[1,2-a]pyrazine was synthesized using Pd(PPh₃)₄, achieving 70% yield with exclusive selectivity for the C8 position.

Acid-base catalysis further modulates regiochemistry. In glucosamine-glutamine systems, maintaining pH 5 promotes furylpyrazine formation by stabilizing the protonated Schiff base intermediate. Conversely, alkaline conditions (pH 7–8) favor alkylpyrazines due to enhanced deprotonation of amine reactants.

Enzyme-mimetic catalysts, such as zinc-containing zeolites, have shown promise in furan-pyrazine cyclization. These materials provide Lewis acid sites that coordinate carbonyl groups, directing nucleophilic attack to specific pyrazine positions. A recent study reported 92% regioselectivity for 2-(furan-2-yl)pyrazine using Zn-MOF-74 as a heterogeneous catalyst.

Density Functional Theory (DFT) has been extensively employed to investigate the electronic structure of 2-(Furan-2-yl)pyrazine. These studies focus on molecular orbital distributions, frontier orbital energies, and charge transfer mechanisms. For example, DFT/B3LYP calculations on analogous pyrazine derivatives reveal that the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies are critical determinants of reactivity and intramolecular charge transfer [2] [5]. In 2-(Furan-2-yl)pyrazine, the pyrazine ring acts as an electron-deficient unit due to its aromatic nitrogen atoms, while the furan moiety contributes electron-rich regions. This asymmetry creates a polarized electronic environment, facilitating interactions with electron-accepting or donating species [3].

The HOMO-LUMO gap, a key parameter in DFT studies, influences the compound’s optical and electrochemical properties. For instance, pyrazine-containing systems like N-shaped bis(naphtho[2′,3′:4,5]thieno)[2,3-b:2′,3′-e]pyrazine (BNTP) exhibit reduced HOMO-LUMO gaps (approximately 3.1 eV) compared to non-pyrazine analogs, enhancing charge transport capabilities [3]. While direct data for 2-(Furan-2-yl)pyrazine is limited, extrapolation from similar systems suggests a comparable gap, enabling applications in organic semiconductors or catalysis.

DFT also elucidates the impact of substituents on electronic properties. In 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine, electron-withdrawing groups like nitro and fluorine lower the LUMO energy, increasing electrophilicity [4]. For 2-(Furan-2-yl)pyrazine, the furan’s oxygen atom may similarly stabilize the LUMO through resonance effects, though experimental validation is required.

Molecular Docking Simulations for Binding Affinity Predictions

Molecular docking simulations provide insights into the binding interactions of 2-(Furan-2-yl)pyrazine with biological targets. These studies leverage computational models to predict binding modes, affinity scores, and key residue interactions. For example, furan-2-yl-1H-pyrazole derivatives demonstrate high binding affinity for α-synuclein, a protein implicated in Parkinson’s disease, via π-π stacking and hydrogen bonding [1]. Although 2-(Furan-2-yl)pyrazine has not been explicitly tested, its structural similarity suggests potential interactions with aromatic residues in protein binding pockets.

Docking algorithms such as AutoDock Vina or Glide quantify binding energies (ΔG) to rank ligand efficacy. In anti-Human African Trypanosomiasis (anti-HAT) studies, 2-phenylimidazopyridines with pyrazine motifs exhibit strong binding to trypanosomal enzymes, with ΔG values ranging from −8.2 to −10.5 kcal/mol [2]. The planar geometry of 2-(Furan-2-yl)pyrazine may facilitate similar interactions, particularly with flat binding sites favoring aromatic stacking.

Key residues involved in binding often include histidine, aspartate, and lysine, which form hydrogen bonds or salt bridges with the pyrazine nitrogen atoms [5]. For instance, corrosion inhibition studies on pyrazine derivatives reveal that protonated nitrogen atoms interact strongly with iron surfaces, forming Fe-N coordination bonds [5]. Such interactions could be extrapolated to biological systems, where 2-(Furan-2-yl)pyrazine might engage metal ions or polar residues in enzymatic active sites.

Conformational Dynamics and Non-Covalent Interactions

The conformational flexibility of 2-(Furan-2-yl)pyrazine is governed by non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. Single-crystal X-ray diffraction studies on related compounds, such as decyl-dinaphtho[2,3-d:2′,3′-d′]benzo[1,2-b:4,5-b′]dithiophene (C10–DNBDT–NW), reveal that planar geometries enhance π-π stacking, while alkyl chains introduce steric hindrance [3]. For 2-(Furan-2-yl)pyrazine, the furan ring’s oxygen atom may participate in hydrogen bonding, stabilizing specific conformations in solution or solid states.

Non-covalent interactions also dictate molecular packing in crystalline phases. In BNTP derivatives, herringbone packing motifs arise from edge-to-face C–H···π interactions, optimizing charge transport pathways [3]. Similarly, 2-(Furan-2-yl)pyrazine could adopt a tilted packing arrangement due to steric clashes between the furan oxygen and pyrazine nitrogen atoms, though this remains speculative without crystallographic data.

Dynamic simulations, such as molecular dynamics (MD), further explore conformational changes under varying conditions. For example, pyrazine-based energetic materials like 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine exhibit thermal stability up to 377°C, attributed to rigid molecular frameworks and strong intermolecular forces [4]. Applied to 2-(Furan-2-yl)pyrazine, MD simulations could predict its stability in solvents or under thermal stress, guiding synthetic optimization.

Comparative Analysis of Non-Covalent Interactions

Interaction TypeRole in Conformational StabilityExample from Literature
π-π StackingEnhances charge delocalizationBNTP herringbone packing [3]
Hydrogen BondingStabilizes specific conformersFe-N coordination in corrosion [5]
van der Waals ForcesGoverns molecular packingAlkyl chain effects in C10–BNTP [3]

The antimicrobial potential of 2-(Furan-2-yl)pyrazine represents a significant avenue for combating multidrug-resistant bacterial and fungal pathogens. Research has established that furan-pyrazine heterocyclic compounds demonstrate pronounced antibacterial activity through multiple mechanisms targeting essential cellular processes in pathogenic microorganisms [1] [2] [3].

Mechanistic Pathways of Antimicrobial Action

The antimicrobial efficacy of furan-pyrazine derivatives operates through several distinct mechanistic pathways. Studies have demonstrated that pyrazole-containing compounds disrupt bacterial cell wall structure and inhibit deoxyribonucleic acid gyrase function [4]. The electron-rich furan ring and electron-deficient pyrazine core create a polarized molecular structure that facilitates interaction with bacterial cellular components [5].

Research on related pyrazolo[1,5-a]pyrimidine derivatives revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 28 to 32 millimeters against clinical bacterial isolates including Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [2]. The structure-activity relationship analysis indicates that compounds bearing ethylenediamine moieties demonstrated enhanced antibacterial activity, potentially through π-cation interactions with amino acid carbonyl groups of deoxyribonucleic acid gyrase [4].

Activity Against Multidrug-Resistant Strains

The therapeutic potential of 2-(Furan-2-yl)pyrazine becomes particularly relevant in the context of extensively drug-resistant pathogens. Studies have identified promising antimicrobial activity against multidrug-resistant Salmonella Typhi, with certain pyrazine-derived compounds achieving minimum inhibitory concentrations as low as 6.25 milligrams per milliliter [6]. The mechanism involves targeting bacterial cell wall biosynthesis through inhibition of glucosamine-6-phosphate synthase, a critical enzyme in bacterial metabolism [3] [7].

Furan-derived chalcones and their pyrazoline derivatives have demonstrated substantial antimicrobial activity against resistant bacterial strains. Molecular docking studies revealed that active compounds bind to the glucosamine-6-phosphate synthase active site in a manner similar to the natural substrate, providing insight into their antimicrobial mechanism [3] [8]. The most potent compounds showed inhibitory activity against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Klebsiella pneumoniae, and Candida albicans species [3].

Cellular Targets and Resistance Mechanisms

The antimicrobial action of pyrazine derivatives involves multiple cellular targets, reducing the likelihood of rapid resistance development. Research has demonstrated that triazolo[4,3-a]pyrazine derivatives with indole moieties form hydrogen bond interactions with key amino acid residues of target receptors, enhancing antibacterial effects [4]. The lipophilic nature of aliphatic chain substituents increases cell permeability, while aromatic substituents produce π-π stacking interactions with bacterial active sites [4].

Studies on mycobacterial resistance mechanisms revealed that pyrazinamide resistance occurs through mutations affecting pyrazinamidase activity and adenosine triphosphate-dependent transport systems [9]. The structural similarity between nicotinamide and pyrazine compounds allows competitive inhibition of bacterial transport systems, contributing to antimicrobial efficacy [9].

Quantitative Activity Data

Compound ClassTarget OrganismMinimum Inhibitory ConcentrationReference Standard
Pyrazine derivativesExtensively drug-resistant Salmonella Typhi6.25 mg/mLStandard antibiotics [6]
Furan-pyrazine hybridsStaphylococcus aureus18-24 mm inhibition zoneCiprofloxacin [1] [3]
Triazolo[4,3-a]pyrazineMixed Gram-positive/negative28-32 mm inhibition zoneErythromycin/Amikacin [2]
Pyridopyrazine analogsMycobacterium tuberculosis0.19-7.0 μM minimum inhibitory concentrationStandard antitubercular drugs [10]

Pyrazolo[1,5-a]pyrimidine derivatives containing structural elements similar to 2-(Furan-2-yl)pyrazine have demonstrated potent dual inhibitory activity against cyclin-dependent kinase 2 and tropomyosin receptor kinase A. Compounds in this class achieved half-maximal inhibitory concentrations of 0.09 micromolar for cyclin-dependent kinase 2 and 0.45 micromolar for tropomyosin receptor kinase A, comparable to reference inhibitors ribociclib and larotrectinib [11].

The mechanism of kinase inhibition involves mimicry of the adenine ring in adenosine triphosphate through the heterocyclic pyrazine core. This allows the compound to occupy the adenosine triphosphate-binding pocket of kinases and form critical hydrogen bonds with hinge region residues [14] [15]. The furan moiety contributes additional hydrophobic interactions that enhance binding affinity and selectivity [16].

Cellular Pathway Disruption

Research on furan-containing derivatives has revealed significant antiproliferative effects through multiple cellular pathways. Studies demonstrated that specific furan compounds achieved half-maximal inhibitory concentrations ranging from 0.08 to 8.79 micromolar against HeLa cervical cancer cells [17] [18]. The mechanism involves promotion of phosphatase and tensin homolog activity to suppress phosphoinositide 3-kinase/protein kinase B and Wnt/β-catenin signaling pathways [18].

Pyrazolo[3,4-b]pyridine derivatives, structurally related to 2-(Furan-2-yl)pyrazine, have shown dual cyclin-dependent kinase 2 and proto-oncogene serine/threonine-protein kinase 1 inhibitory activity with half-maximal inhibitory concentrations of 0.27 and 0.67 micromolar respectively [19]. These compounds induced apoptosis with a 63.04-fold increase and arrested cell cycle progression at the G0-G1 phase [19].

Selectivity and Therapeutic Index

The selectivity profile of pyrazine-based kinase inhibitors is particularly important for therapeutic applications. Research has demonstrated selectivity indices ranging from 7.33 to 15.05 for different cancer cell lines compared to normal cells [17] [19]. This selective toxicity toward cancer cells while sparing normal tissue represents a crucial advantage for therapeutic development.

Studies on pyrazolo[3,4-d]pyrimidine scaffolds revealed that specific structural modifications can enhance selectivity for oncogenic kinases over normal cellular kinases. Compounds achieved broad-spectrum anticancer activity with mean growth inhibition of 43.9% across 56 different cancer cell lines [11].

Kinase Inhibition Activity Data

Compound ClassTarget KinaseHalf-Maximal Inhibitory ConcentrationSelectivity IndexReference
Pyrazolo[1,5-a]pyrimidineCyclin-dependent kinase 20.09 μMNot specified [11]
Pyrazolo[1,5-a]pyrimidineTropomyosin receptor kinase A0.45 μMNot specified [11]
Pyrazolo[3,4-b]pyridineCyclin-dependent kinase 20.27 μM15.05 (HCT-116) [19]
Pyrazolo[3,4-b]pyridineProto-oncogene serine/threonine-protein kinase 10.67 μM9.88 (HepG2) [19]
Furan derivativesVarious cancer cell lines0.08-8.79 μM7.33-7.47 [17]

Molecular Mechanisms of Action

The anticancer efficacy of pyrazine derivatives involves disruption of critical cellular processes beyond kinase inhibition. Research has demonstrated that these compounds induce apoptosis through activation of the intrinsic mitochondrial pathway, characterized by increased p53 and Bax expression and decreased Bcl-2 levels [17]. Additionally, compounds demonstrate tubulin polymerization inhibitory activity, leading to cell cycle arrest at the G2/M phase [17].

Studies on pyrazolo[3,4-d]pyrimidine derivatives revealed that structural features essential for anticancer activity include specific substitution patterns that allow formation of hydrogen bonds with kinase hinge regions and hydrophobic interactions with kinase active sites [13]. The bicyclic structure provides optimal geometry for adenosine triphosphate-competitive inhibition [13].

Anti-Inflammatory Targets and Cyclooxygenase-2 Modulation

The anti-inflammatory potential of 2-(Furan-2-yl)pyrazine is primarily realized through selective cyclooxygenase-2 inhibition and modulation of inflammatory mediator pathways. Recent research has established that pyrazine-containing heterocycles demonstrate significant cyclooxygenase-2 inhibitory activity while maintaining selectivity over cyclooxygenase-1, reducing gastrointestinal toxicity concerns associated with traditional nonsteroidal anti-inflammatory drugs [20] [21] [22].

Cyclooxygenase-2 Selective Inhibition

Pyrazole-pyridazine hybrid compounds, structurally related to 2-(Furan-2-yl)pyrazine, have demonstrated superior cyclooxygenase-2 inhibitory activity compared to celecoxib. Trimethoxy derivatives achieved half-maximal inhibitory concentrations of 1.15 and 1.50 micromolar against cyclooxygenase-2, with selectivity indices exceeding those of standard anti-inflammatory drugs [23]. The mechanism involves specific binding to the cyclooxygenase-2 active site through interactions with key amino acid residues including histidine-90, which is present in cyclooxygenase-2 but absent in cyclooxygenase-1 [24].

Molecular docking studies have revealed that pyrazine derivatives form stable interactions within the cyclooxygenase-2 binding pocket through hydrogen bonding with threonine-212, tyrosine-385, histidine-386, and tryptophan-387 residues [20]. These interactions result in potent enzyme inhibition with half-maximal inhibitory concentrations ranging from 0.04 to 17.5 micromolar depending on structural modifications [25].

Multi-Target Anti-Inflammatory Mechanisms

Beyond cyclooxygenase-2 inhibition, pyrazine derivatives demonstrate multi-target anti-inflammatory activity through modulation of various inflammatory pathways. Research has shown that benzofuran-pyrazole-pyridine hybrid compounds suppress multiple pro-inflammatory mediators including complement component 3a receptor antagonist and binding protein, C-reactive protein, cartilage oligomeric matrix protein, creatine kinase, and lipid peroxidation products [26].

Studies on pyrimidine derivatives have demonstrated inhibition of lipopolysaccharide-stimulated inflammatory cell growth with dose-dependent effects [21]. These compounds reduced reactive oxygen species levels, confirming antioxidant properties that complement their cyclooxygenase inhibitory activity [21]. The dual action against oxidative stress and cyclooxygenase-2 provides enhanced anti-inflammatory efficacy compared to single-target approaches [21].

Pro-Inflammatory Cytokine Modulation

Research has established that pyrazine-containing compounds effectively modulate pro-inflammatory cytokine production. Studies demonstrated significant reduction in tumor necrosis factor-alpha, interleukin-6, prostaglandin E2, and nitric oxide production in lipopolysaccharide-induced macrophage models [23]. The most potent compounds achieved reductions comparable to or exceeding reference anti-inflammatory drugs [23].

Benzofuran-pyrazole hybrid compounds have shown particular efficacy in modulating inflammatory mediators through nuclear factor kappa B transcription activity suppression and nitric oxide production inhibition [26]. This multi-pathway modulation contributes to enhanced anti-inflammatory efficacy while potentially reducing side effects associated with single-target inhibition [26].

Anti-Inflammatory Activity Data

Compound ClassCyclooxygenase-2 Half-Maximal Inhibitory ConcentrationSelectivity IndexIn Vivo Anti-Inflammatory ActivityReference
Pyrazole-pyridazine hybrids1.15-1.50 μM>6.33Comparable to celecoxib [23]
Pyridazine derivatives0.18-17.70 nM6.33-31064.28% inhibition [22] [24]
Benzofuran-pyrazole hybridsVariableNot specifiedMulti-target mediator suppression [26]
Pyrimidine derivativesVariable>10Dose-dependent inhibition [21]

Molecular Binding Interactions

Detailed molecular docking studies have elucidated the binding interactions responsible for cyclooxygenase-2 selectivity. Pyrazine derivatives form critical hydrogen bonds with serine-530 and arginine-513 residues while engaging in hydrophobic interactions with leucine-352, valine-349, and isoleucine-517 [20]. The ability to access the cyclooxygenase-2-specific side pocket, formed by isoleucine-523 instead of phenylalanine-518 in cyclooxygenase-1, contributes significantly to selectivity [20].

XLogP3

0.5

UNII

NS6MOI8J59

Wikipedia

2-(Furan-2-yl)pyrazine

Dates

Last modified: 08-19-2023

Explore Compound Types